2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
This compound belongs to the triazole-thioacetamide class, characterized by a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a sulfanyl-acetamide moiety at position 3, and a 4-nitrophenyl group on the acetamide nitrogen. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(4-nitrophenyl)-α-chloroacetamide in ethanol under alkaline conditions (KOH), followed by recrystallization . The compound exhibits notable anti-exudative activity in rodent models, reducing inflammation by 35–50% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Its structure-activity relationship (SAR) highlights the importance of the furan ring and electron-withdrawing nitro group for bioactivity .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O4S/c15-19-13(11-2-1-7-24-11)17-18-14(19)25-8-12(21)16-9-3-5-10(6-4-9)20(22)23/h1-7H,8,15H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZUQNARTZOBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula: C₁₀H₈N₄O₃S
- Molecular Weight: 240.25 g/mol
- CAS Number: Not specified in the sources.
Antimicrobial Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds showed that derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol displayed moderate to high antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural modifications. For instance, the introduction of different alkyl substituents can enhance antimicrobial potency. Specifically, the presence of sulfur in the structure has been linked to increased activity against gram-positive bacteria .
Summary of Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(furan-2-yl)-4-amino-1,2,4-triazole | S. aureus | 8 μg/mL |
| 5-(furan-2-yl)-4-amino-1,2,4-triazole (with isopropyl substitution) | E. coli | 16 μg/mL |
Other Biological Activities
Beyond antimicrobial effects, triazoles have been explored for their anticancer and anti-inflammatory properties. The broad pharmacological profile of 1,2,4-triazoles includes:
- Antifungal Activity: Effective against various fungal pathogens.
- Anticancer Activity: Some derivatives have shown potential in inhibiting tumor growth.
- Anti-inflammatory Properties: Certain triazole compounds exhibit significant anti-inflammatory effects.
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of clinically relevant pathogens. The results indicated that modifications to the sulfur and nitrogen atoms significantly impacted their activity profiles. Compounds with longer alkyl chains exhibited enhanced activity against S. aureus, suggesting a favorable SAR for developing potent antimicrobial agents .
Case Study 2: Anticancer Potential
In vitro studies have indicated that specific triazole derivatives can inhibit cancer cell proliferation. For example, a series of synthesized compounds were tested against various cancer cell lines and showed promising results in reducing cell viability at micromolar concentrations .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and synthetic parameters of analogous triazole-thioacetamides:
*Inferred from similar synthetic methods in and .
Key Observations :
- Substituent Effects :
- R5 : Furan-2-yl (target) vs. pyridinyl (6c, VUAA-1) or fluorophenyl (). Furan’s oxygen atom may enhance hydrogen bonding in anti-exudative activity, while pyridinyl groups favor ion channel modulation (e.g., VUAA-1’s Orco agonism) .
- N-Substituent : The 4-nitrophenyl group (target, AM31) introduces electron-withdrawing effects, stabilizing the molecule and enhancing receptor binding. Substitutions like 4-butylphenyl () may improve lipid solubility .
Key Insights :
- Anti-exudative Activity : The target compound’s furan and nitro groups synergize to inhibit inflammation, outperforming derivatives with methoxy or ethyl substituents .
- Divergent Applications : Structural analogs like AM31 and VUAA-1 exhibit activity in unrelated domains (HIV RT inhibition, insect olfaction), underscoring the scaffold’s versatility .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Nitro (target, AM31) and fluorine () enhance bioactivity by stabilizing charge-transfer interactions .
- Heterocyclic Moieties : Furan improves anti-exudative efficacy, while pyridinyl groups redirect activity toward ion channel modulation .
- N-Substituent Flexibility : Bulky groups (e.g., 4-butylphenyl) may reduce solubility but improve target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
